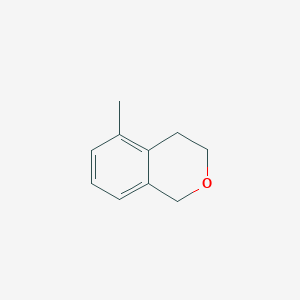

5-Methylisochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H12O/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4H,5-7H2,1H3 |

InChI Key |

LKMBMMQMAVRFMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCOCC2=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Methylisochroman from 2-Methylphenethyl Alcohol: A Technical Guide

The proposed synthesis relies on the acid-catalyzed cyclization of 2-methylphenethyl alcohol with a formaldehyde equivalent, a variation of the oxa-Pictet-Spengler reaction. This intramolecular etherification is a common and effective method for the preparation of the isochroman scaffold.

Experimental Protocol

The following protocol is a proposed method for the synthesis of 5-Methylisochroman from 2-methylphenethyl alcohol. This procedure is adapted from established methods for the synthesis of unsubstituted isochroman.

Reaction: Acid-catalyzed cyclization of 2-methylphenethyl alcohol with paraformaldehyde.

Reagents and Materials:

-

2-Methylphenethyl alcohol

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37%)

-

Dichloromethane

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-methylphenethyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add paraformaldehyde (1.5 equivalents).

-

Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reported isochroman syntheses.

| Parameter | Value |

| Reactant | 2-Methylphenethyl Alcohol |

| Product | This compound |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless oil (expected) |

| Expected Yield | 70-85% |

| Boiling Point | Not available |

Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for the conversion of 2-methylphenethyl alcohol to this compound.

Caption: Synthesis of this compound from 2-methylphenethyl alcohol.

Characterization of 5-Methylisochroman: A Technical Guide Using NMR and Mass Spectrometry

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive guide to the characterization of the heterocyclic compound 5-Methylisochroman, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and the logical workflows involved in the structural elucidation of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are based on established principles of spectroscopy and by referencing the known spectral data of the parent compound, isochroman, and considering the substituent effects of a methyl group on the aromatic ring.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | 7.10 | d | 7.5 |

| H-7 | 7.15 | t | 7.5 |

| H-6 | 6.95 | d | 7.5 |

| H-1 | 4.75 | s | - |

| H-3 | 3.90 | t | 6.0 |

| H-4 | 2.85 | t | 6.0 |

| 5-CH₃ | 2.30 | s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. The predicted chemical shifts are based on the known spectrum of isochroman and the expected shielding/deshielding effects of the methyl substituent.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-8a | 135.5 |

| C-4a | 133.0 |

| C-5 | 130.0 |

| C-7 | 128.5 |

| C-6 | 127.0 |

| C-8 | 126.5 |

| C-1 | 68.0 |

| C-3 | 65.0 |

| C-4 | 28.0 |

| 5-CH₃ | 21.0 |

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the isochroman core and the methyl substituent.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 148 | 80 | [M]⁺ |

| 133 | 100 | [M - CH₃]⁺ |

| 118 | 40 | [M - CH₂O]⁺ |

| 105 | 60 | [C₈H₉]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for accurate structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

2.1.3. ¹³C NMR Acquisition:

-

Instrument: 125 MHz NMR Spectrometer (on a 500 MHz system)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

2.2.2. GC-MS Analysis:

-

Instrument: Agilent GC-MS system (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

Caption: Predicted mass spectral fragmentation pathway of this compound.

This technical guide serves as a valuable resource for the analytical characterization of this compound, providing predicted data and standardized protocols to aid in its identification and further study in drug discovery and development.

5-Methylisochroman: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromans are a class of bicyclic ether heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide focuses on the physical and chemical properties of a specific derivative, 5-Methylisochroman. Due to the limited availability of experimental data for this particular compound, this guide supplements known information with data from closely related analogs and general characteristics of the isochroman scaffold.

Physicochemical Properties

| Property | Value (for 4-Methylisochroman) | Data Source |

| Molecular Formula | C₁₀H₁₂O | GSRS |

| Molecular Weight | 148.2 g/mol | GSRS |

| Stereochemistry | Racemic | GSRS |

Note: The data presented above is for 4-Methylisochroman and is used as a proxy due to the absence of specific data for this compound.

Spectral Data

Detailed spectral data for this compound is not published. However, the expected characteristic signals can be inferred from the general knowledge of the isochroman structure and the presence of a methyl group on the aromatic ring.

¹H NMR:

-

Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm. The substitution pattern will influence the multiplicity.

-

Methylene Protons (-CH₂-O-): A singlet or AB quartet around δ 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Methylene Carbon (-CH₂-O-): A signal around δ 65-70 ppm.

-

Methylene Carbon (-CH₂-Ar): A signal around δ 25-30 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C-O-C stretching (ether): ~1050-1150 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 148.

-

Fragmentation: Common fragmentation patterns for isochromans involve the loss of fragments from the dihydro-pyran ring. A prominent fragment would likely be observed from benzylic cleavage.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of isochroman derivatives is the oxa-Pictet-Spengler reaction.

General Synthesis of Isochromans via Oxa-Pictet-Spengler Reaction

This method involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone. For the synthesis of this compound, the starting materials would be 2-(2-methylphenyl)ethanol and formaldehyde.

Materials:

-

2-(2-methylphenyl)ethanol

-

Formaldehyde (or paraformaldehyde)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)

-

Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(2-methylphenyl)ethanol in the chosen anhydrous solvent, add formaldehyde (or paraformaldehyde).

-

Add the acid catalyst to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Characterization: The structure of the synthesized this compound would be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the spectral data section.

Biological Activity of Isochroman Derivatives

Specific biological activities for this compound have not been reported. However, the isochroman scaffold is present in numerous compounds with a wide range of pharmacological effects. Isochroman derivatives have been reported to exhibit:

-

Anticancer Activity: Some derivatives have shown cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several isochroman-containing compounds.

-

Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

-

Antioxidant Properties: The isochroman ring system can be found in some natural antioxidants.

The biological profile of this compound would require specific screening and investigation. The methyl substitution at the 5-position on the aromatic ring could influence its lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological properties compared to other derivatives.

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

Caption: General workflow for the synthesis and characterization of this compound.

This compound is a derivative of the pharmacologically relevant isochroman scaffold. While specific experimental data for this compound is scarce, this guide provides an overview of its expected physicochemical properties, spectral characteristics, and a plausible synthetic route based on established methods for this class of compounds. The diverse biological activities of isochroman derivatives suggest that this compound could be a valuable target for further investigation in drug discovery and development programs. Future research should focus on the synthesis, detailed characterization, and biological evaluation of this specific molecule to fully elucidate its potential.

Unveiling the Secrets of 5-Methylisochroman Natural Products: A Technical Guide to Discovery and Isolation

A deep dive into the discovery, isolation, and characterization of 5-Methylisochroman natural products, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the methodologies for extracting these valuable compounds from their natural sources, with a specific focus on a novel isochroman isolated from a marine endophytic fungus.

The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with marine microorganisms emerging as a particularly rich source of unique chemical scaffolds. Among these are the this compound natural products, a class of compounds that has garnered interest for its potential therapeutic applications. This guide provides a detailed overview of the processes involved in the discovery and isolation of these molecules, exemplified by the successful characterization of 6-hydroxy-3-methylisochroman-5-carboxylic acid from a marine-derived endophytic fungus.

Discovery of a Novel this compound from a Marine Endophytic Fungus

A significant discovery in this class is the isolation of 6-hydroxy-3-methylisochroman-5-carboxylic acid , a new isochroman natural product, from the marine endophytic fungus designated as 1893#.[1][2] This fungus, isolated from a mangrove environment, has proven to be a producer of unique secondary metabolites. The identification of this compound underscores the potential of marine-derived fungi as a source for novel drug leads.

Experimental Protocols for Isolation and Characterization

The successful isolation and characterization of this compound natural products hinge on a series of meticulous experimental procedures. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Fungal Cultivation and Extraction

The initial step involves the large-scale cultivation of the source organism. The marine endophytic fungus 1893# is typically cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), to encourage the production of secondary metabolites.

Cultivation and Extraction Workflow

Caption: General workflow for the cultivation of marine fungus and extraction of secondary metabolites.

Detailed Protocol:

-

Fermentation: The marine endophytic fungus 1893# is cultured in a liquid medium, such as Potato Dextrose Broth (PDB), for an extended period, typically 28 days, to allow for the biosynthesis and accumulation of secondary metabolites.

-

Extraction: Following incubation, the fungal culture is separated into the mycelial mass and the culture broth by filtration.

-

The culture filtrate is subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic-soluble metabolites.

-

The mycelium is extracted separately, often with methanol, to recover any intracellular compounds.

-

-

Concentration: The organic extracts from both the filtrate and the mycelium are concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate the target this compound natural products.

Purification Workflow

Caption: A typical chromatographic purification workflow for the isolation of a target natural product.

Detailed Protocol:

-

Column Chromatography: The crude extract is initially fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to elute the compounds based on their affinity for the stationary phase.

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compounds are further purified by preparative HPLC, which offers higher resolution and leads to the isolation of pure compounds.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.

Quantitative Data

The following table summarizes the key quantitative data for the isolated this compound natural product, 6-hydroxy-3-methylisochroman-5-carboxylic acid.

| Parameter | Value |

| Compound Name | 6-hydroxy-3-methylisochroman-5-carboxylic acid |

| Source Organism | Marine Endophytic Fungus 1893# |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208 |

| Appearance | White powder |

| ¹H NMR Data | Refer to original publication for detailed shifts and coupling constants |

| ¹³C NMR Data | Refer to original publication for detailed chemical shifts |

| Biological Activity | To be determined |

Note: Detailed spectroscopic data should be referenced from the primary literature.

Biological Significance and Future Directions

The discovery and isolation of novel this compound natural products from marine endophytic fungi open up new avenues for drug discovery and development. The unique structural features of these compounds make them promising candidates for screening against a variety of therapeutic targets. Further research is warranted to fully elucidate the biological activities and mechanisms of action of these fascinating molecules. The detailed methodologies provided in this guide aim to facilitate the continued exploration of this important class of natural products.

References

A Technical Guide to the Putative Biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one has not been experimentally elucidated in published literature to date. The following guide presents a scientifically plausible, hypothetical pathway based on established principles of fungal polyketide biosynthesis and analogies to characterized pathways of structurally related isochromanone natural products. This document is intended to serve as a foundational resource to guide future research in this area.

Abstract

(R)-4,6,8-trihydroxy-5-methylisochroman-1-one is a polyketide metabolite with a chemical structure suggestive of a fungal origin. While its direct biosynthetic pathway remains uncharacterized, this technical guide outlines a putative enzymatic route for its formation. We propose a pathway initiated by a Type I iterative polyketide synthase (PKS), involving the sequential condensation of acetyl-CoA and malonyl-CoA units, with the incorporation of a methyl group likely via a C-methyltransferase domain or the utilization of propionyl-CoA as a starter unit. Subsequent reductive and oxidative tailoring steps are hypothesized to yield the final isochromanone structure. This guide provides a detailed breakdown of the proposed enzymatic steps, the requisite enzyme domains, hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic logic. All quantitative and descriptive data are presented in a structured format to aid in research and development efforts.

Introduction to Fungal Isochromanone Biosynthesis

Fungal polyketides are a diverse class of secondary metabolites with a wide range of biological activities.[1] Among these, isochromanone derivatives are biosynthesized by large, multifunctional enzymes known as Type I polyketide synthases (PKSs).[1][2] These PKSs function as enzymatic assembly lines, iteratively condensing simple acyl-CoA precursors to form a polyketide chain.[3] The final structure of the polyketide is determined by the sequence of enzymatic domains within the PKS, which can include ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.[1] Additional tailoring enzymes, such as methyltransferases, hydroxylases (e.g., P450 monooxygenases), and cyclases, further modify the polyketide backbone to generate the final natural product.[4]

The structure of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one strongly suggests a polyketide origin. Key structural features supporting this are the isochromanone core, the pattern of hydroxylation, and the presence of a methyl group on the aromatic ring. This guide will propose a biosynthetic pathway consistent with these features.

Proposed Biosynthetic Pathway

The biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one is hypothesized to proceed through the following key stages:

-

Polyketide Chain Assembly: A Type I iterative PKS assembles a pentaketide chain.

-

Reductive Tailoring: Specific ketoreductase domains stereoselectively reduce keto groups to hydroxyls.

-

C-Methylation: A methyl group is incorporated at the C-5 position.

-

Cyclization and Aromatization: The polyketide chain undergoes cyclization and subsequent aromatization to form the isochromanone ring system.

-

Post-PKS Hydroxylation: Additional hydroxyl groups are installed by tailoring enzymes.

Polyketide Chain Assembly and Initial Tailoring

The assembly of the polyketide backbone is proposed to be catalyzed by a Type I iterative PKS. The process would begin with the loading of a starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by sequential condensation with malonyl-CoA extender units. The methyl group at C-5 could be incorporated in two ways:

-

Hypothesis A: Propionyl-CoA Starter Unit: The PKS could utilize a propionyl-CoA starter unit, which would result in the methyl group at the terminus of the growing polyketide chain.

-

Hypothesis B: C-Methylation: Alternatively, an acetyl-CoA starter unit could be used, with a C-methyltransferase (C-MeT) domain within the PKS or a separate tailoring enzyme catalyzing the methylation of the polyketide chain using S-adenosyl methionine (SAM) as a methyl donor.

Subsequent ketoreduction steps, catalyzed by KR domains, would introduce the hydroxyl groups at positions C-4 and C-8. The stereochemistry at C-4 would be determined by the specific KR domain.

Cyclization, Aromatization, and Final Tailoring

Following the assembly and initial tailoring of the polyketide chain, a thioesterase (TE) or product template (PT) domain would catalyze the cyclization of the linear polyketide to form the isochromanone ring. Subsequent aromatization would lead to a dihydroxymellein-like intermediate. The final hydroxylation at C-6 could be catalyzed by a P450 monooxygenase, a common tailoring enzyme in fungal secondary metabolism.

Proposed Enzymology and Gene Cluster

Based on the proposed pathway, a hypothetical biosynthetic gene cluster (BGC) for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one would contain the following key genes:

| Proposed Gene | Enzyme/Protein | Proposed Function |

| pksA | Type I Iterative Polyketide Synthase | Assembly of the pentaketide backbone, including KS, AT, KR, ACP, and TE/PT domains. May also contain a C-MeT domain. |

| mtrA | S-adenosyl-L-methionine-dependent Methyltransferase | C-methylation of the polyketide intermediate (if not part of the PKS). |

| cypA | Cytochrome P450 Monooxygenase | Post-PKS hydroxylation at C-6. |

| cprA | Cytochrome P450 Reductase | Electron donor for CypA. |

| tfA | Transcription Factor | Regulation of gene expression within the BGC. |

| trpA | Transporter Protein | Export of the final product out of the fungal cell. |

Visualization of the Proposed Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the proposed biosynthetic pathway and a potential experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.

Caption: Experimental workflow for the elucidation of the biosynthetic pathway.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for researchers aiming to elucidate the biosynthetic pathway of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.

Identification of a Putative Biosynthetic Gene Cluster

-

Genome Sequencing: Sequence the genome of a known producing fungal strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

Bioinformatic Analysis: Assemble the genome and use bioinformatics tools such as antiSMASH or funSMASH to identify putative secondary metabolite biosynthetic gene clusters. Search for clusters containing a Type I PKS gene, along with genes for tailoring enzymes like methyltransferases and P450 monooxygenases.

Functional Characterization of the Gene Cluster

-

Gene Deletion: Create targeted gene deletions of the PKS gene and other putative tailoring enzyme genes in the producing organism using CRISPR-Cas9 or homologous recombination.

-

Metabolite Profiling: Culture the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze the extracts by HPLC-MS/MS. Compare the metabolite profiles to identify the loss of the target compound in the mutant strains.

-

Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal expression host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Culture the transformed host and analyze the culture broth for the production of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Individually clone the PKS and tailoring enzyme genes into an expression vector (e.g., pET vectors for E. coli expression). Express and purify the recombinant proteins.

-

Enzyme Assays:

-

PKS Assay: Provide the purified PKS with acetyl-CoA (or propionyl-CoA), malonyl-CoA, NADPH, and SAM (if a C-MeT domain is present). Analyze the reaction products by LC-MS to identify the polyketide product.

-

Tailoring Enzyme Assays: Incubate the purified tailoring enzymes with the product of the PKS reaction (or a synthesized substrate) and necessary cofactors (e.g., O2 and NADPH for P450s). Analyze the reaction products to confirm the function of each enzyme.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above.

| Experiment | Metric | Wild-Type Strain | ΔpksA Mutant | ΔcypA Mutant | Heterologous Host |

| Metabolite Production | Titer of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one (mg/L) | 50 ± 5 | Not Detected | Not Detected | 15 ± 2 |

| Precursor Identification | Accumulation of Intermediate X (relative abundance) | 1.0 | Not Detected | 15.0 ± 2.5 | 0.5 |

| Enzyme Kinetics (PKS) | kcat (s⁻¹) | 0.5 ± 0.05 | - | - | - |

| Enzyme Kinetics (PKS) | Km (Malonyl-CoA) (µM) | 50 ± 10 | - | - | - |

| Enzyme Kinetics (CypA) | kcat (s⁻¹) | 2.0 ± 0.2 | - | - | - |

| Enzyme Kinetics (CypA) | Km (Intermediate X) (µM) | 25 ± 5 | - | - | - |

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one. The proposed pathway, based on established principles of fungal polyketide synthesis, offers a solid foundation for future experimental investigation. The detailed experimental protocols and visualizations are intended to accelerate research efforts aimed at elucidating the precise enzymatic machinery responsible for the production of this and structurally related natural products. The confirmation of this biosynthetic pathway will not only advance our fundamental understanding of fungal secondary metabolism but also open avenues for the bioengineering of novel isochromanone derivatives with potential applications in drug discovery and development.

References

"CAS number and molecular structure of 5-Methylisochroman"

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure and Identification

While the exact CAS number for 5-Methylisochroman could not be retrieved, the molecular formula is expected to be C10H12O. For the related compound, 4-Methylisochroman, the following identifiers have been established.

Table 1: Chemical Identifiers for 4-Methylisochroman

| Identifier | Value |

| CAS Number | 26164-08-9 |

| Molecular Formula | C10H12O[1] |

| Molecular Weight | 148.2 g/mol [1] |

| InChI | InChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 |

| InChIKey | KFOXDILMEHCWMS-UHFFFAOYSA-N |

| SMILES | CC1COCc2ccccc12 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not available. The properties of the related compound, 4-Methylisochroman, are provided below for comparative purposes.

Table 2: Physicochemical Properties of 4-Methylisochroman

| Property | Value |

| Stereochemistry | RACEMIC[1] |

| Optical Activity | ( + / - )[1] |

| Defined Stereocenters | 0 / 1[1] |

| Charge | 0[1] |

Experimental Protocols and Biological Activity

Currently, there are no published, detailed experimental protocols or biological activity data specifically associated with this compound in the public domain. Research into this specific isomer may be limited or not yet disclosed.

Signaling Pathways and Experimental Workflows

Due to the absence of specific biological data for this compound, no signaling pathways or experimental workflows involving this compound can be depicted.

Logical Representation of Available Information

The following diagram illustrates the current status of information regarding this compound.

Caption: Information availability for this compound.

References

A Comprehensive Literature Review of Isochroman Core Structures: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic molecules.[1] Its prevalence in compounds exhibiting a wide array of pharmacological properties—including neuroprotective, anticancer, antihypertensive, antifungal, and antioxidant activities—has established it as a significant area of interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the isochroman core, focusing on its synthesis, multifaceted biological activities supported by quantitative data, and the underlying mechanisms of action.

Synthetic Strategies for the Isochroman Core

The construction of the isochroman framework can be achieved through several elegant synthetic methodologies. Key among these are the Oxa-Pictet-Spengler cyclization, gold-catalyzed intramolecular hydroarylation, and other innovative cyclization strategies.

Oxa-Pictet-Spengler Cyclization

A powerful and widely employed method for synthesizing isochromans is the Oxa-Pictet-Spengler cyclization. This reaction typically involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone to yield the corresponding 1-substituted isochroman.

Experimental Protocol: Iron(II) Triflate Catalyzed Oxa-Pictet-Spengler Cyclization

A representative procedure for the synthesis of 1-phenylisochroman is as follows:

-

To a solution of 2-phenylethanol (1.0 mmol) and benzaldehyde (1.2 mmol) in dichloroethane (5 mL) is added Fe(OTf)₂ (1 mol%).

-

The reaction mixture is stirred at 70°C and monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 1-phenylisochroman.

A generalized workflow for the Oxa-Pictet-Spengler cyclization is depicted below.

Caption: General workflow for Oxa-Pictet-Spengler cyclization.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems. In the context of isochroman synthesis, gold(I) complexes can effectively catalyze the intramolecular hydroarylation of propargyl ethers, leading to the formation of the isochroman ring with high efficiency and stereoselectivity.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of Chiral α-Quaternary Isochromans

A general procedure for this transformation is as follows:

-

To a solution of the α-quaternary ether substrate (0.1 mmol) in dry dichloromethane (1 mL) under an inert atmosphere is added a gold(I) catalyst such as [AuCl(IPr)] (5 mol%) and AgOTf (5 mol%).

-

The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC.

-

The reaction mixture is then filtered through a short pad of silica gel and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to yield the enantiomerically enriched isochroman.

The catalytic cycle for this transformation is illustrated below.

Caption: Catalytic cycle for gold-catalyzed isochroman synthesis.

Biological Activities of Isochroman Derivatives

The isochroman core is a versatile scaffold that has been incorporated into molecules with a broad spectrum of biological activities. The following sections detail some of the most significant pharmacological effects of isochroman derivatives, supported by quantitative data.

Neuroprotective Effects

Certain isochroman derivatives have demonstrated potent neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases. For instance, the chiral nonracemic isochroman-2H-chromene conjugate, JE-133, has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Mechanism of Action: PI3K/Akt and MAPK Signaling Pathways

The neuroprotective effect of JE-133 is mediated through the modulation of the PI3K/Akt and MAPK signaling pathways. Pretreatment with JE-133 leads to the activation of the pro-survival PI3K/Akt pathway and the attenuation of the pro-apoptotic MAPK pathway, specifically by decreasing the phosphorylation of ERK and p38 proteins.

The signaling pathway modulated by the neuroprotective isochroman derivative JE-133 is depicted below.

Caption: Neuroprotective signaling pathway of an isochroman derivative.

Antifungal Activity

Isochroman-fused coumarin derivatives have emerged as a promising class of antifungal agents. These compounds have shown significant activity against various fungal pathogens, including Rhizoctonia solani.

| Compound ID | Fungal Strain | Biological Activity Metric | Value (µM) | Reference |

| 4e | Rhizoctonia solani | ED₅₀ | 3.59 | [1] |

Anticancer Activity

The isochroman scaffold is also found in molecules with cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of selected isochroman derivatives.

| Compound Class | Cell Line | Biological Activity Metric | Value (µg/mL) | Reference |

| Pyrimidine Derivative | PC-3 (Prostate Cancer) | IC₅₀ | 66.6 ± 3.6 | [2] |

| Pyrimidine Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 60.9 ± 1.8 | [2] |

| Theobromine Derivative | A549 (Lung Cancer) | IC₅₀ | 21.99 | [3] |

| Theobromine Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 22.02 | [3] |

Antihypertensive Activity

Certain isochroman-4-one hybrids bearing a piperazine moiety have been designed and synthesized as potential antihypertensive agents. These compounds act as α1-adrenergic receptor antagonists. While specific IC₅₀ values for isochroman derivatives were not found in the provided search results, the general mechanism of action for this class of compounds is well-established. α1-adrenergic receptor antagonists block the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.

Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

-

Spontaneously hypertensive rats (SHRs) are used as an in vivo model of essential hypertension.

-

The test compound is administered orally to the SHRs at various doses.

-

Blood pressure (systolic and diastolic) and heart rate are monitored continuously using telemetry or tail-cuff methods.

-

The results are compared to a vehicle control group and a positive control group treated with a known antihypertensive drug.

-

A significant reduction in blood pressure compared to the vehicle control indicates antihypertensive activity.

Antioxidant Activity

The antioxidant potential of isochroman derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays measure the ability of a compound to neutralize free radicals. Quantitative data for specific isochroman derivatives from these assays would be presented in a similar tabular format as above, comparing their activity to standard antioxidants like Trolox or ascorbic acid.

Structure-Activity Relationships (SAR)

The biological activity of isochroman derivatives is highly dependent on the nature and position of substituents on the isochroman core. For instance, in the case of spiro[isochroman-piperidine] analogs, the nature of the alkyl group on the piperidine nitrogen has been shown to be a critical determinant of their histamine release inhibitory activity. A detailed SAR analysis involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to identify key structural features responsible for potency and selectivity.

Conclusion

The isochroman core represents a versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility of this motif, coupled with its presence in a wide range of biologically active molecules, ensures its continued importance in the development of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets for isochroman derivatives, and the detailed elucidation of their mechanisms of action to guide the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Intramolecular Hydroarylation of Alkenes via Directed C-H Bond Activation (Journal Article) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

Preliminary Biological Screening of 5-Methylisochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isochromans are a significant class of oxygen-containing heterocyclic compounds that form the structural core of numerous bioactive natural products and synthetic pharmaceutical agents.[1] The isochroman scaffold is recognized in drug discovery for its diverse therapeutic applications, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antihypertensive properties.[1] This technical guide outlines a comprehensive preliminary biological screening strategy for the novel compound 5-Methylisochroman, leveraging the known biological activities of the broader isochroman family to inform the selection of assays and experimental protocols.

Rationale for Screening Activities

Based on the established biological profile of isochroman derivatives, a preliminary screening of this compound should logically investigate its potential as an:

-

Anticancer Agent: Many isochroman derivatives have demonstrated cytotoxicity toward various human cancer cell lines.[1]

-

Antimicrobial Agent: The isochroman nucleus is found in compounds with notable antibacterial and antifungal activities.[1][2]

-

Antioxidant Agent: The ability to scavenge free radicals is a known property of some isochroman derivatives.[3]

-

Anti-inflammatory Agent: Several isochroman-based compounds have shown potential in modulating inflammatory pathways.[1][3]

Proposed Experimental Workflow

The following workflow provides a systematic approach to the preliminary biological screening of this compound.

Data Presentation: Quantitative Summary Tables

The following tables are templates for summarizing the quantitative data obtained from the preliminary screening assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| e.g., MCF-7 (Breast) | ||

| e.g., A549 (Lung) | ||

| e.g., HeLa (Cervical) | ||

| e.g., HepG2 (Liver) |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Candida albicans |

Table 3: Antioxidant Activity of this compound

| Assay | EC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) EC₅₀ (µg/mL) |

| DPPH Radical Scavenging | ||

| ABTS Radical Scavenging |

Table 4: Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |

| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | ||

| COX-2 Inhibition |

Experimental Protocols

Detailed methodologies for the key screening experiments are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.2 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Potential Signaling Pathways for Further Investigation

Should this compound exhibit significant activity in the preliminary screens, further studies could investigate its mechanism of action by exploring its effects on relevant signaling pathways.

Disclaimer: This document provides a theoretical framework for the preliminary biological screening of this compound based on the known activities of the isochroman class of compounds. The specific activities and potencies of this compound can only be determined through experimental investigation.

References

Navigating the Physicochemical Landscape of 5-Methylisochroman: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 5-Methylisochroman is limited. This guide provides a comprehensive framework based on established principles and methodologies for characterizing novel chemical entities. The protocols and data tables presented herein are illustrative templates for guiding experimental design and data presentation.

Introduction

This compound belongs to the isochroman class of heterocyclic compounds, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent or its use as a chemical intermediate. Poor solubility can hinder bioavailability and formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide outlines the standard methodologies for determining the aqueous and organic solubility of a novel compound like this compound, as well as for assessing its stability under various stress conditions as mandated by international guidelines.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. The "like dissolves like" principle suggests that this compound, with its relatively non-polar isochroman core and a methyl substituent, would exhibit greater solubility in organic solvents than in aqueous media.

Predicted Solubility Characteristics

Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The presence of the ether oxygen atom may allow for some hydrogen bonding with protic solvents, but the overall hydrocarbon structure suggests a preference for less polar environments.

Quantitative Solubility Data (Illustrative)

The following tables provide a template for presenting experimentally determined solubility data for this compound.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| 2.0 | 25 | Data Not Available | Data Not Available | Shake-Flask |

| 7.4 | 25 | Data Not Available | Data Not Available | Shake-Flask |

| 9.0 | 25 | Data Not Available | Data Not Available | Shake-Flask |

| 7.4 | 37 | Data Not Available | Data Not Available | Shake-Flask |

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data Not Available | Data Not Available |

| Ethanol | 24.5 | Data Not Available | Data Not Available |

| Isopropanol | 19.9 | Data Not Available | Data Not Available |

| Acetone | 20.7 | Data Not Available | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available | Data Not Available |

| Dichloromethane | 9.1 | Data Not Available | Data Not Available |

| Ethyl Acetate | 6.0 | Data Not Available | Data Not Available |

| Toluene | 2.4 | Data Not Available | Data Not Available |

| Heptane | 1.9 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Data Not Available | Data Not Available |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water at various pH, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile of this compound

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] These studies are critical for establishing a re-test period for the drug substance and recommended storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of this compound, which can aid in establishing degradation pathways and developing stability-indicating analytical methods.[8][9][10] The conditions are typically more severe than those used for accelerated stability testing.[10]

Table 3: Forced Degradation Conditions for this compound (Illustrative)

| Stress Condition | Details | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Ether cleavage |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Ether cleavage, rearrangement |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the aromatic ring or benzylic position |

| Thermal Degradation | Solid sample at 80°C for 7 days | Ring opening, elimination |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic cleavage, oxidation |

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines to establish a re-test period.[5][6][11]

Table 4: ICH Stability Storage Conditions (Illustrative)

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 5: Stability Data for this compound (Illustrative Template)

| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 | 99.8 | 0.2 | White powder |

| 3 | Data | Data | Observation | |

| 6 | Data | Data | Observation | |

| 9 | Data | Data | Observation | |

| 12 | Data | Data | Observation | |

| 40°C / 75% RH | 0 | 99.8 | 0.2 | White powder |

| 1 | Data | Data | Observation | |

| 3 | Data | Data | Observation | |

| 6 | Data | Data | Observation |

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation

Objective: To develop a stability-indicating HPLC method and use it to analyze samples from forced degradation studies.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, buffer)

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential impurities and degradation products.[12][13][14] Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), gradient, flow rate, and detection wavelength.

-

Forced Degradation Sample Preparation:

-

Hydrolysis: Dissolve this compound in a small amount of a co-solvent (if necessary) and dilute with acidic or basic solutions. Heat as required. Neutralize the samples before HPLC analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add hydrogen peroxide solution. Keep at room temperature.

-

Thermal: Store the solid drug substance in a temperature-controlled oven.

-

Photostability: Expose the solid drug substance to light in a photostability chamber.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method. A PDA detector is useful for assessing peak purity and identifying the UV spectra of degradation products.

-

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The comprehensive evaluation of solubility and stability is a foundational step in the preclinical development of any new chemical entity. For this compound, the methodologies outlined in this guide provide a clear path for researchers to generate the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions. While specific experimental data for this molecule is not yet widely disseminated, the application of these standard protocols will enable a robust characterization of its physicochemical properties, ultimately informing its potential as a valuable chemical entity in drug discovery and development.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. scribd.com [scribd.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. database.ich.org [database.ich.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Methylisochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-methylisochroman derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed intramolecular cyclization, a powerful and versatile method for constructing complex molecular architectures.

Introduction

Isochroman derivatives are prevalent structural motifs in a variety of natural products and pharmacologically active molecules. The development of efficient and selective methods for their synthesis is of significant interest to the scientific community. Palladium-catalyzed reactions, particularly those involving C-H activation and intramolecular cyclizations, have emerged as a robust strategy for the construction of such heterocyclic systems. This document outlines a proposed palladium-catalyzed Wacker-type cyclization for the synthesis of this compound derivatives.

Proposed Synthetic Strategy: Intramolecular Wacker-Type Cyclization

The palladium-catalyzed intramolecular Wacker-type cyclization of 2-alkenylbenzyl alcohols is a well-established method for the synthesis of isochroman derivatives. This approach offers high atom economy and functional group tolerance, making it an attractive choice for the synthesis of substituted isochromans.

The proposed synthesis of this compound would start from 2-(prop-1-en-2-yl)-4-methylbenzyl alcohol. The palladium(II) catalyst activates the double bond of the vinyl group, making it susceptible to nucleophilic attack by the benzylic alcohol. Subsequent β-hydride elimination and reductive elimination steps yield the desired this compound product and regenerate the active palladium catalyst.

Key Reaction Parameters and Optimization

The success of the palladium-catalyzed cyclization is dependent on several key parameters. The choice of palladium precursor, ligand, oxidant, and solvent can significantly influence the reaction yield and selectivity.

| Parameter | Variation | Expected Outcome/Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂, Pd(TFA)₂ | Palladium(II) salts are effective catalysts for Wacker-type cyclizations. The choice of counter-ion can affect catalyst activity and stability. |

| Ligand | (-)-Sparteine, Quinolineoxazoline | Chiral ligands can be employed to achieve enantioselective cyclization, which is crucial for the synthesis of chiral drug candidates. |

| Oxidant | O₂ (air), Benzoquinone (BQ) | An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. Molecular oxygen is an environmentally benign and cost-effective oxidant. |

| Solvent | Toluene, DMF, THF | The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. |

| Base | Na₂CO₃, K₂CO₃ | A base is often required to facilitate the deprotonation of the alcohol and promote the cyclization. |

| Temperature | 50-100 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition. |

Experimental Protocols

The following are detailed protocols for the proposed synthesis of this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Wacker-Type Cyclization

This protocol is adapted from established procedures for palladium-catalyzed Wacker-type cyclizations.[1][2]

Materials:

-

2-(prop-1-en-2-yl)-4-methylbenzyl alcohol (starting material)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(-)-Sparteine (ligand)

-

Sodium carbonate (Na₂CO₃)

-

Toluene (anhydrous)

-

Molecular sieves (4 Å)

-

Oxygen (balloon)

Procedure:

-

To a flame-dried Schlenk tube is added Pd(OAc)₂ (5 mol%), (-)-sparteine (10 mol%), Na₂CO₃ (2.0 equiv.), and activated 4 Å molecular sieves.

-

The tube is evacuated and backfilled with oxygen three times, and then left under an oxygen atmosphere (balloon).

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes.

-

A solution of 2-(prop-1-en-2-yl)-4-methylbenzyl alcohol (1.0 equiv.) in anhydrous toluene is added dropwise to the reaction mixture.

-

The reaction is heated to 80 °C and stirred for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the this compound derivative.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Catalytic Cycle for Wacker-Type Cyclization

Caption: Proposed catalytic cycle for the Wacker-type synthesis of isochromans.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reactions under oxygen atmosphere should be conducted with caution.

Conclusion

The palladium-catalyzed intramolecular Wacker-type cyclization is a promising method for the synthesis of this compound derivatives. The protocols and information provided in these application notes offer a solid foundation for researchers to explore this synthetic route. Further optimization of the reaction conditions may be necessary to achieve high yields and selectivity for specific substrates. The versatility of palladium catalysis opens up possibilities for the synthesis of a wide range of substituted isochromans for potential applications in drug discovery and development.

References

- 1. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]

Application Notes and Protocols for the Oxidation of 5-Methylisochroman to 5-Methylisochroman-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the oxidation of 5-methylisochroman to its corresponding lactone, this compound-1-one. The synthesis is based on a metal-free oxidation system utilizing tert-butyl hydroperoxide (TBHP) as a cost-effective and efficient oxidizing agent for the selective oxidation of the benzylic C-H bond.

Introduction

Isochroman-1-ones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The selective oxidation of the benzylic position of isochroman derivatives is a key transformation in the synthesis of these molecules. This protocol outlines a straightforward and robust method for the preparation of this compound-1-one, a potentially valuable intermediate for drug discovery and development.

Reaction Scheme

The overall transformation involves the oxidation of the benzylic methylene group of this compound to a carbonyl group, forming the lactone this compound-1-one.

Figure 1: Oxidation of this compound to this compound-1-one.

Experimental Protocol

This protocol is adapted from established methods for the metal-free benzylic oxidation of cyclic ethers using TBHP.

Materials and Equipment:

-

This compound

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for flash chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

-

Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv).

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc in hexanes) to afford the pure this compound-1-one.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value/Description |

| Substrate | This compound |

| Oxidant | tert-Butyl hydroperoxide (70% in H₂O) |

| Stoichiometry (Substrate:Oxidant) | 1 : 3 |

| Solvent | None (Solvent-free) |

| Temperature | 80 °C |

| Reaction Time | 12 - 24 hours |

| Expected Yield | Moderate to good |

| Purification Method | Flash Column Chromatography |

Table 2: Characterization Data for this compound-1-one

| Analysis | Expected Results |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.2 (m, 3H, Ar-H), 4.5-4.3 (t, 2H, -O-CH₂-), 3.0-2.8 (t, 2H, -Ar-CH₂-), 2.4-2.2 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-163 (C=O), 140-120 (Ar-C), 70-68 (-O-CH₂-), 30-28 (-Ar-CH₂-), 22-20 (Ar-CH₃). |

| Mass Spectrometry (EI) | m/z: 162 (M⁺), 134, 105, 77. |

Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and concentration.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound-1-one.

Caption: Workflow for the synthesis of this compound-1-one.

Signaling Pathway/Logical Relationship Diagram

This diagram outlines the logical progression from the starting material to the final product through the key chemical transformation.

Caption: Key transformation in the oxidation of this compound.

Safety Precautions

-

tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

The reaction should be performed in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

The heating of the reaction mixture should be carefully controlled to avoid any uncontrolled exothermic reactions.

Application Notes and Protocols for the Utilization of 5-Methylisochroman as a Medicinal Chemistry Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] Derivatives of isochroman have demonstrated potential as anti-inflammatory, antimicrobial, antihypertensive, and antitumor agents.[1][2][3] Notably, the natural occurrence of derivatives such as (3R, 4R)-4,8-Dihydroxy-5-(hydroxymethyl)-3-methylisochroman-1-one, isolated from soil fungi, suggests the biological relevance of this scaffold.[4] This document provides detailed application notes and protocols for leveraging the 5-methylisochroman scaffold in medicinal chemistry for the discovery of novel therapeutic agents. Given that this compound is a relatively underexplored scaffold, this guide serves as a foundational resource for initiating research, including proposed synthetic strategies, biological evaluation protocols, and data presentation standards.

Rationale for this compound as a Scaffold

The this compound core offers several advantages for medicinal chemistry applications:

-

Structural Rigidity and Three-Dimensionality: The bicyclic nature of the isochroman ring system provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.

-

Synthetic Tractability: The isochroman ring is amenable to various synthetic modifications, allowing for the creation of diverse chemical libraries.

-

Metabolic Stability: The ether linkage within the isochroman ring can offer greater metabolic stability compared to more labile functionalities.

-

Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially improving pharmacokinetic properties.

Proposed Synthetic Strategies

The synthesis of a this compound library can be approached through several established methods for isochroman ring formation. A general retrosynthetic analysis is presented below, followed by a generalized experimental protocol.

Diagram: General Retrosynthetic Approach for this compound Derivatives

Caption: A general retrosynthetic strategy for the this compound scaffold.

Experimental Protocol: General Synthesis of a this compound Derivative

This protocol outlines a plausible multi-step synthesis towards the this compound core.

-

Step 1: Synthesis of 2-Methyl-X-substituted-benzaldehyde.

-

To a solution of a commercially available substituted toluene in an appropriate solvent (e.g., dichloromethane), add a suitable oxidizing agent (e.g., manganese dioxide) or perform a directed ortho-metalation followed by formylation.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography to yield the desired benzaldehyde.

-

-

Step 2: Conversion to 2-(2-Hydroxyethyl)-X-substituted-benzyl alcohol.

-

Protect the aldehyde functionality of the product from Step 1 (e.g., as an acetal).

-

Perform a Grignard reaction with a suitable one-carbon synthon (e.g., paraformaldehyde) or a related nucleophilic addition to introduce the hydroxymethyl group.

-

Deprotect the aldehyde and subsequently reduce it to the corresponding alcohol.

-

Purify the resulting diol by crystallization or column chromatography.

-

-

Step 3: Intramolecular Cyclization to form the this compound Ring.

-

Convert the primary alcohol of the diol from Step 2 into a leaving group (e.g., a tosylate or a halide).

-

Treat the resulting intermediate with a base (e.g., sodium hydride) in a suitable solvent (e.g., tetrahydrofuran) to facilitate an intramolecular Williamson ether synthesis.

-

Monitor the reaction by TLC.

-